molecular formula C15H14Cl2N2O4S B296452 N-(4-{[(2,3-dichloro-4-methoxyphenyl)sulfonyl]amino}phenyl)acetamide

N-(4-{[(2,3-dichloro-4-methoxyphenyl)sulfonyl]amino}phenyl)acetamide

Katalognummer B296452
Molekulargewicht: 389.3 g/mol
InChI-Schlüssel: IFADJGBIWUCCPU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-{[(2,3-dichloro-4-methoxyphenyl)sulfonyl]amino}phenyl)acetamide, commonly known as DAS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DAS belongs to the class of sulfonamide compounds and has been found to exhibit various biochemical and physiological effects.

Wirkmechanismus

The mechanism of action of DAS is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, DAS has been found to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in regulating gene expression. By inhibiting HDACs, DAS can induce the expression of pro-apoptotic genes and inhibit the expression of anti-apoptotic genes, leading to the induction of apoptosis. DAS has also been found to inhibit the activity of various kinases such as AKT and ERK, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
DAS has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, antimicrobial, and anticancer activities. In cancer cells, DAS has been found to induce apoptosis and cell cycle arrest, leading to the inhibition of tumor growth and proliferation. DAS has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, DAS has been found to exhibit antimicrobial activity against various bacterial and fungal strains.

Vorteile Und Einschränkungen Für Laborexperimente

DAS has several advantages for lab experiments, including its high purity and stability, and its ability to inhibit various enzymes and signaling pathways. However, DAS also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Zukünftige Richtungen

There are several future directions for research on DAS. One direction is to investigate the potential therapeutic applications of DAS in other diseases such as autoimmune disorders and neurodegenerative diseases. Another direction is to study the mechanism of action of DAS in more detail to identify its specific targets and signaling pathways. Additionally, the development of more efficient synthesis methods for DAS could facilitate its use in various research applications.

Synthesemethoden

The synthesis of DAS involves the reaction of 2,3-dichloro-4-methoxybenzenesulfonyl chloride with 4-aminophenylacetic acid in the presence of a base. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.

Wissenschaftliche Forschungsanwendungen

DAS has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and microbial infections. In cancer research, DAS has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. DAS has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, DAS has been found to exhibit antimicrobial activity against various bacterial and fungal strains.

Eigenschaften

Molekularformel

C15H14Cl2N2O4S

Molekulargewicht

389.3 g/mol

IUPAC-Name

N-[4-[(2,3-dichloro-4-methoxyphenyl)sulfonylamino]phenyl]acetamide

InChI

InChI=1S/C15H14Cl2N2O4S/c1-9(20)18-10-3-5-11(6-4-10)19-24(21,22)13-8-7-12(23-2)14(16)15(13)17/h3-8,19H,1-2H3,(H,18,20)

InChI-Schlüssel

IFADJGBIWUCCPU-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)NS(=O)(=O)C2=C(C(=C(C=C2)OC)Cl)Cl

Kanonische SMILES

CC(=O)NC1=CC=C(C=C1)NS(=O)(=O)C2=C(C(=C(C=C2)OC)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.